n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate
Description
N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate (CAS: 26953-37-7, molecular formula: C₁₇H₂₁N₃O) is a maleate salt derivative of a substituted acetamide compound. Its structure features a benzylphenylamino group attached to the acetamide backbone and an aminoethyl side chain. The molecular weight is 283.368 g/mol, with a calculated LogP of 2.86, indicating moderate lipophilicity . The compound’s precise mechanism remains uncharacterized in the provided evidence, but its structural motifs (e.g., aromatic amines, maleate counterion) imply possible interactions with biological targets such as receptors or enzymes involved in inflammation .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQMCCSTDJOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate typically involves the following steps:
N-Alkylation of Amides: This method involves the reaction of an amide with an alcohol in the presence of a catalyst.
Acylation of Amines: Another method involves the acylation of amines using esters as the acyl source.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylphenylamino group to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield substituted derivatives.
Scientific Research Applications
Chemistry: n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of molecular recognition.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and solubility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the benzylphenylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparisons
Bioactivity Context: The target compound is explicitly linked to immunological research (murine nephritis models) , whereas benzothiazole-containing analogues (EP3348550A1) are patented for unspecified therapeutic uses, likely targeting enzymes or receptors due to their halogen/methoxy substituents .
Physicochemical Properties :
- The maleate salt in the target compound improves aqueous solubility compared to free-base analogues, similar to the hydrochloride salt in N-(2,6-dimethylphenyl) derivatives .
- LogP values vary significantly: benzothiazole derivatives (higher LogP due to trifluoromethyl groups) may exhibit better membrane permeability but poorer solubility .
Synthetic Accessibility: The benzylphenylamino group in the target compound requires multi-step synthesis, whereas benzothiazole analogues (EP3348550A1) utilize straightforward coupling reactions .
Toxicity and Regulatory Status :
- Perfluoroalkylthio derivatives are flagged for environmental regulations due to persistent organic pollutant (POP) risks , while the target compound’s safety profile remains unstudied in public records.
Biological Activity
N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate is a compound with notable biological activities, primarily recognized for its neuroprotective and antihistaminic properties. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₁₇H₂₁N₃O
- Molecular Weight : Approximately 283.37 g/mol
- CAS Number : 26953-37-7
The compound features an aminoethyl side chain and a benzyl-phenyl amino group, which are crucial for its biological interactions. Its structure allows it to participate in various chemical reactions, enhancing its potential therapeutic applications.
Antihistaminic Properties
This compound has been identified as an impurity of Antazoline, an imidazoline derivative known for its antihistaminic effects. The compound exhibits significant binding affinity to histamine receptors, which is critical in managing allergic reactions and other histamine-mediated conditions .
Neuroprotective Effects
Research indicates that this compound can exert neuroprotective effects against hypoxia and N-methyl-D-aspartate (NMDA) toxicity in neuronal cultures. It operates through a voltage-dependent blockade of NMDA receptors, which are integral to excitatory neurotransmission. Additionally, it may inhibit presynaptic calcium channels, reducing glutamate release—an important mechanism in preventing excitotoxicity associated with neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antihistaminic | Binding to histamine receptors | |
| Neuroprotective | NMDA receptor blockade; calcium channel inhibition |
Synthesis Methods
The synthesis of this compound can be approached through several methodologies, each varying in yield and purity:
- Direct Amination : Involves the reaction of benzylamine with acetamide derivatives.
- Coupling Reactions : Utilizing coupling agents to form the desired amide bond.
- Functionalization : Modifying existing compounds to introduce the aminoethyl side chain.
These methods allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.
Neuroprotective Mechanisms
A study highlighted the neuroprotective capabilities of N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide against NMDA-induced toxicity in cultured neurons. The compound demonstrated a significant reduction in neuronal death compared to control groups, suggesting its potential role in therapeutic strategies for conditions like Alzheimer's disease.
Anticonvulsant Activity
In related research, derivatives of similar structures have shown anticonvulsant properties. For instance, compounds with modifications on the acetamido group exhibited protection against maximal electroshock-induced seizures in animal models. This suggests that structural variations can impact biological efficacy significantly .
Table 2: Comparison of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via coupling 2-(benzylphenylamino)acetic acid with ethylenediamine using carbodiimide-based coupling agents (e.g., DCC) in solvents like DCM or DMF . Key parameters include:
- Temperature : Room temperature or mild heating (~30–40°C) to avoid side reactions.
- Catalysis : DCC enhances amide bond formation efficiency.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/methanol) to achieve >95% purity .
- Data Table :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | DCC | 65–70 | 92–95 |
| DMF | DCC | 75–80 | 90–93 |
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm amine and amide protons (δ 6.5–8.5 ppm for aromatic groups; δ 2.5–3.5 ppm for ethylenediamine) .
- Mass Spectrometry : ESI-MS to verify molecular weight (283.37 g/mol for the free base; 401.4 g/mol including maleate) .
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 62.33%, H: 6.35%, N: 12.98% for analogous maleate salts) .
Q. What in vitro assays are suitable for evaluating its antihistamine activity?
- Methodological Answer :
- Histamine Receptor Binding Assays : Use radiolabeled H-mepyramine in competitive binding studies with H1 receptor-expressing cell lines (e.g., HEK293). Calculate IC values via nonlinear regression .
- Functional Antagonism : Measure inhibition of histamine-induced calcium flux in mast cells using FLIPR assays .
Advanced Research Questions
Q. How does This compound exert neuroprotective effects, and what experimental models validate this?
- Methodological Answer :
- Mechanism : Inhibits NMDA receptor overactivation by modulating synaptic calcium channels, reducing glutamate excitotoxicity .
- In Vitro Models : Primary cortical neurons exposed to NMDA or hypoxia; assess viability via MTT assay .
- In Vivo Models : Middle cerebral artery occlusion (MCAO) in rodents; measure infarct volume via TTC staining .
Q. What strategies resolve contradictions in reported efficacy across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate synthesis batches via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and positive controls (e.g., memantine for NMDA antagonism) .
- Pharmacokinetics : Assess bioavailability differences using LC-MS/MS plasma profiling .
Q. How can computational methods optimize its binding affinity for specific molecular targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with H1 receptors or NMDA subunits (PDB: 3RZE). Prioritize residues forming hydrogen bonds (e.g., Lys191, Asp107) .
- QSAR Modeling : Correlate substituent effects (e.g., benzyl group modifications) with IC values to guide synthetic derivatization .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous Flow Systems : Optimize residence time and temperature to prevent racemization (e.g., 40°C, 10 min residence in microreactors) .
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to monitor enantiomeric excess during scale-up .
Data Contradiction Analysis
Q. Why do studies report varying IC values for histamine receptor binding?
- Key Factors :
- Receptor Subtype Selectivity : Differences in H1 vs. H4 receptor affinities across cell models .
- Ligand Concentration : Non-linear effects at high concentrations due to off-target interactions (e.g., serotonin receptors) .
- Resolution : Perform Schild regression analysis to confirm competitive antagonism and exclude non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
